3-benzylthio-1H-1,2,4-triazole
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Overview
Description
Mechanism of Action
Target of Action
3-Benzylthio-1H-1,2,4-triazole, also known as 5-benzylsulfanyl-1H-1,2,4-triazole, is a derivative of the triazole family . Triazoles are nitrogen-containing heterocyclic compounds that have shown superior pharmacological applications . They are known to interact with a broad range of targets due to their structural characteristics . .
Mode of Action
The mode of action of triazole derivatives generally involves interactions with their targets leading to changes in biological processes . For instance, some triazoles have been reported to produce anti-ChE activity by inhibiting both AChE and BuChE activities . .
Biochemical Pathways
Triazole derivatives can affect various biochemical pathways. For instance, 1,2,3-triazoles have been reported to interact with the amino acids present in the active site of EGFR receptors . .
Result of Action
Triazole derivatives have been linked to a variety of pharmacological actions, including anticonvulsant, antifungal, anticancer, anti-inflammatory, and antibacterial effects . .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors. For instance, the reactions of triazole synthesis are generally carried out in vessels or jars of different kinds of materials . .
Preparation Methods
The synthesis of OSM-S-66 typically involves a series of chemical reactions starting from readily available precursors. One common method involves the use of a chlorinated thienopyrimidone in a lithiation/halogenation reaction to introduce the desired functionality. . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
OSM-S-66 undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. .
Scientific Research Applications
OSM-S-66 has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has been studied for its inhibitory effects on specific enzymes, particularly in the context of malaria research.
Industry: It can be used in the development of new materials and catalysts due to its unique chemical properties.
Comparison with Similar Compounds
OSM-S-66 is unique compared to other compounds in its class due to its specific structure and mechanism of action. Similar compounds include:
TCMDC-135294: A structurally related compound identified in a screen of compounds from a GSK library. The uniqueness of OSM-S-66 lies in its specific binding and inhibition mechanism, which differentiates it from other similar compounds.
Biological Activity
3-Benzylthio-1H-1,2,4-triazole is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies that highlight its potential therapeutic applications.
Overview of Triazole Derivatives
Triazoles are five-membered heterocyclic compounds that have been extensively studied for their pharmacological properties. The 1,2,4-triazole derivatives, including this compound, exhibit a wide range of biological activities such as antimicrobial, anticancer, anti-inflammatory, and antiviral effects. Their structural features allow for significant interaction with biological targets due to the presence of nitrogen atoms that facilitate hydrogen bonding and coordination with metal ions .
Synthesis of this compound
The synthesis of this compound typically involves the reaction of benzyl mercaptan with appropriate triazole precursors. Various synthetic routes have been explored to optimize yield and purity. For instance:
- Method A : Reaction of benzyl mercaptan with hydrazine derivatives followed by cyclization.
- Method B : Use of thiosemicarbazones as intermediates to form the triazole ring.
These methods have shown varying degrees of efficiency and yield in producing the target compound .
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies indicate that it exhibits minimum inhibitory concentrations (MIC) comparable to standard antibiotics. For example:
Microorganism | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |
---|---|---|---|
Staphylococcus aureus | < 10 | Penicillin | 8 |
Escherichia coli | < 20 | Ciprofloxacin | 16 |
The compound's effectiveness is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential enzymatic pathways .
Anticancer Activity
Research has indicated that this compound possesses antiproliferative effects against various cancer cell lines. Its mechanism involves the induction of apoptosis and inhibition of cell cycle progression. For instance:
- Cell Line : HT-29 (Colorectal Cancer)
- IC50 : 15 µM
- Cell Line : MCF-7 (Breast Cancer)
- IC50 : 12 µM
The triazole ring enhances binding affinity to cancer-related targets such as tubulin and various kinases involved in cell proliferation .
Anti-inflammatory Activity
In vitro studies have shown that this compound can modulate cytokine release in peripheral blood mononuclear cells. It effectively reduces levels of pro-inflammatory cytokines such as TNF-α and IL-6 while promoting anti-inflammatory cytokines like IL-10. This dual action suggests its potential use in treating inflammatory diseases .
Case Studies
Several case studies illustrate the biological activity of triazole derivatives including this compound:
- Study on Antimicrobial Efficacy :
- Anticancer Evaluation :
Properties
IUPAC Name |
5-benzylsulfanyl-1H-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c1-2-4-8(5-3-1)6-13-9-10-7-11-12-9/h1-5,7H,6H2,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQYSQRJFHUASD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50879763 |
Source
|
Record name | 4H-1,2,4-Triazole, 3-[(phenylmethyl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50879763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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